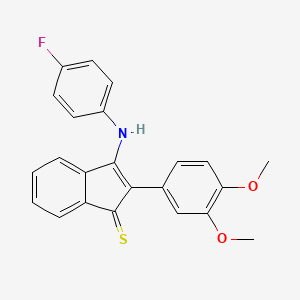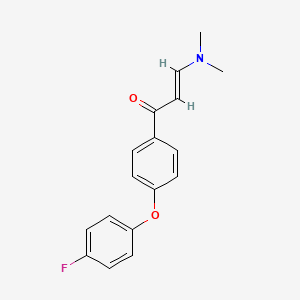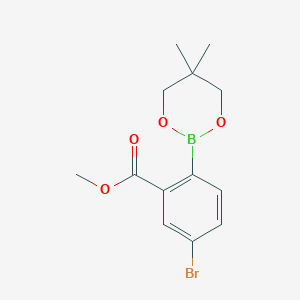
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene (5MTFB) is a synthetically produced compound that has been studied for its potential applications in a variety of industries. It is a highly stable compound, with a purity of 98%, making it an ideal candidate for scientific research.
Applications De Recherche Scientifique
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% has been studied for its potential applications in the fields of biochemistry and medicine. It has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in organic synthesis. It has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of certain fungi. Additionally, it has been studied for its potential as a drug delivery system, as it has been shown to be capable of binding to various drugs and releasing them in a controlled manner.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% is not yet fully understood. Its antifungal properties are thought to be due to its ability to bind to the cell wall of fungi, preventing the growth of the organism. It has also been suggested that it may act as an inhibitor of certain enzymes, thus preventing the growth of the organism. Additionally, its ability to bind to drugs and release them in a controlled manner is thought to be due to its high stability and low solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% are still being studied. However, it has been shown to be non-toxic, non-mutagenic, and non-carcinogenic in laboratory studies. Additionally, it has been shown to be capable of binding to certain drugs and releasing them in a controlled manner, thus making it a potential drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% in laboratory experiments include its high purity (98%), its stability, its low solubility, and its ability to bind to certain drugs and release them in a controlled manner. Additionally, it has been shown to be non-toxic, non-mutagenic, and non-carcinogenic in laboratory studies. The main limitation of using 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% in laboratory experiments is its limited availability, as it is a synthetically produced compound.
Orientations Futures
Given its potential applications in the fields of biochemistry and medicine, there are a number of future directions for the study of 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%. These include further studies on its antifungal properties, its ability to bind to drugs and release them in a controlled manner, its potential as an inhibitor of certain enzymes, and its potential use as a drug delivery system. Additionally, further studies on its biochemical and physiological effects, as well as its potential toxicity, are needed.
Méthodes De Synthèse
5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% can be synthesized via a two-step process. First, a reaction between the starting materials 2,2,3,3-tetrafluoro-1,4-benzodioxene (TFB) and 5-methyl-2-thiophenecarboxaldehyde (MTCA) is conducted in the presence of a base. The reaction yields a mixture of two isomers: 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98% and 5-methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene-2-thione (5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxene; 98%T). The second step involves the separation of the two isomers via column chromatography.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoro-5-methyl-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5-3-2-4-6-7(5)15-9(12,13)8(10,11)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQGPFMRRJJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

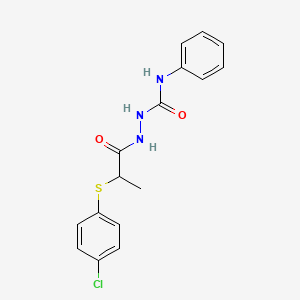
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
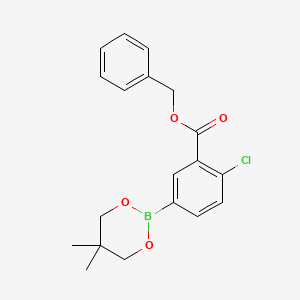





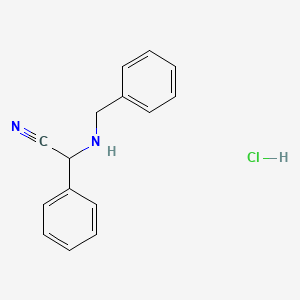
amino}propanoic acid](/img/structure/B6328130.png)
